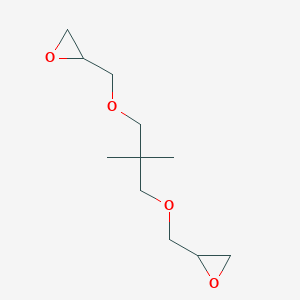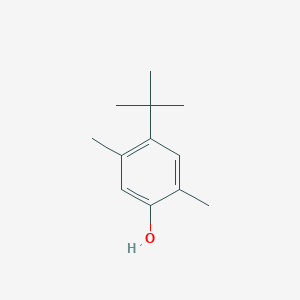
Butylcyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylcyclooctane is a cyclic hydrocarbon with the chemical formula C12H22. It is a colorless liquid with a boiling point of 224°C and a melting point of -20°C. Butylcyclooctane is a versatile compound that has a wide range of applications in the fields of chemistry, medicine, and industry.
Mécanisme D'action
The mechanism of action of butylcyclooctane is not well understood. However, it is believed that it interacts with biological membranes and alters their properties. Butylcyclooctane has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Biochemical and Physiological Effects
Butylcyclooctane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. Butylcyclooctane has also been shown to have antitumor and antiviral activity. However, the mechanism of these effects is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butylcyclooctane in lab experiments include its low toxicity, high boiling point, and low viscosity. It is also a good solvent for nonpolar compounds. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
For the study of butylcyclooctane include the development of new synthetic methods, the study of its mechanism of action, and the development of new applications in industry and medicine.
Méthodes De Synthèse
The synthesis method of butylcyclooctane involves the reaction of cyclooctene with butyllithium in anhydrous diethyl ether. The reaction is carried out at low temperatures (-78°C) and under an inert atmosphere. The butyllithium is added dropwise to the cyclooctene, and the mixture is stirred for several hours until the reaction is complete. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
Butylcyclooctane has been widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Butylcyclooctane has also been used as a model compound in the study of the structure and properties of cyclic hydrocarbons.
Propriétés
Numéro CAS |
16538-93-5 |
|---|---|
Nom du produit |
Butylcyclooctane |
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
butylcyclooctane |
InChI |
InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3 |
Clé InChI |
MBACTSHRHMTZMA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCCCC1 |
SMILES canonique |
CCCCC1CCCCCCC1 |
Synonymes |
Butylcyclooctane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






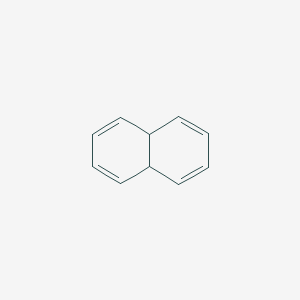
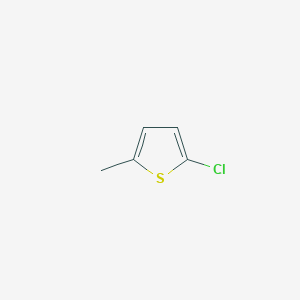
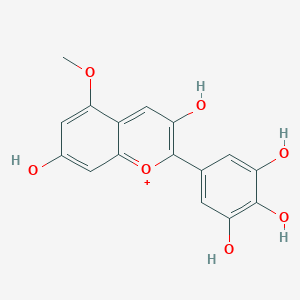
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)

